molecular formula C17H19N5O3 B2432423 (5-cyclopropylisoxazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 2034613-37-9

(5-cyclopropylisoxazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Cat. No.: B2432423
CAS No.: 2034613-37-9
M. Wt: 341.371
InChI Key: YNSHBYUUXQDKPV-UHFFFAOYSA-N
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Description

(5-Cyclopropylisoxazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone: is a complex organic compound characterized by its unique structure, which includes a cyclopropylisoxazole ring and a morpholino-pyrrolopyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the cyclopropylisoxazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent steps may include the introduction of the morpholino group and the formation of the pyrrolopyrimidinone ring. Reaction conditions such as temperature, solvent choice, and catalysts play a crucial role in achieving high yields and purity.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize efficiency and minimize waste. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of multiple functional groups allows for diverse reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Addition: Electrophilic addition reactions can be performed using reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: Its biological activity can be explored for potential use in drug discovery and development.

  • Medicine: The compound may have therapeutic potential, particularly in the treatment of diseases involving cellular signaling pathways.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves specific biochemical interactions with molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Understanding the precise molecular targets and pathways involved is crucial for elucidating its mechanism of action and potential therapeutic applications.

Comparison with Similar Compounds

  • 5-Amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide: A RET kinase inhibitor with a similar isoxazole core.

  • Isoxazole derivatives: Various isoxazole derivatives are known for their biological activities and therapeutic potential.

Uniqueness: The uniqueness of (5-Cyclopropylisoxazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

This comprehensive overview highlights the significance of this compound in scientific research and its potential impact across various fields. Further studies and applications may uncover additional benefits and uses for this intriguing molecule.

Properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c23-16(13-7-15(25-20-13)11-1-2-11)22-9-12-8-18-17(19-14(12)10-22)21-3-5-24-6-4-21/h7-8,11H,1-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSHBYUUXQDKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CC4=CN=C(N=C4C3)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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